

A Technical Guide to the Preliminary Toxicological Assessment of 2-Chloronorepinephrine

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-Chloronorepinephrine
CAS No.:	101969-79-3
Cat. No.:	B011777

[Get Quote](#)

Foreword: Charting a Course for a Novel Adrenergic Agent

The development of novel pharmacologically active molecules requires a rigorous and systematic evaluation of their potential toxicity. This guide provides a comprehensive framework for the preliminary toxicological assessment of **2-Chloronorepinephrine**, a halogenated analog of the endogenous neurotransmitter norepinephrine. Given the paucity of direct toxicological data on this specific compound, this document outlines a scientifically robust strategy based on an analog approach, leveraging our understanding of norepinephrine's pharmacology and the toxicological profiles of related chlorinated compounds. The methodologies detailed herein are designed to build a foundational safety profile, identify potential hazards, and inform the subsequent stages of non-clinical development in accordance with international regulatory guidelines.

Physicochemical Characterization and Analytical Method Development

A prerequisite for any toxicological evaluation is the thorough characterization of the test article and the development of reliable analytical methods for its quantification in biological matrices.

Synthesis, Purity, and Stability

The **2-Chloronorepinephrine** used in all described studies must be synthesized to a high degree of purity (typically >98%), with a comprehensive Certificate of Analysis (CoA) detailing its identity, purity, and the profile of any impurities. Stability studies should be conducted to determine the optimal storage conditions and to assess its degradation profile in the vehicles used for dosing. Catecholamines are known to be susceptible to oxidation and light degradation; therefore, solutions should be freshly prepared and protected from light where possible.^{[1][2]}

Bioanalytical Method Validation

A sensitive and specific analytical method is crucial for quantifying **2-Chloronorepinephrine** in plasma, urine, and tissue homogenates to support pharmacokinetic and toxicokinetic analyses.

Recommended Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the best combination of sensitivity, specificity, and throughput for the analysis of catecholamine analogs in complex biological matrices.^{[3][4][5][6]}

Experimental Protocol: LC-MS/MS Method for **2-Chloronorepinephrine** in Plasma

- Sample Preparation (Solid-Phase Extraction - SPE):
 1. To 100 μ L of plasma, add an internal standard (e.g., a deuterated analog of **2-Chloronorepinephrine**).
 2. Pre-treat the sample by adding 100 μ L of a suitable buffer to adjust the pH.
 3. Load the pre-treated sample onto a mixed-mode cation exchange SPE plate.

4. Wash the plate with an aqueous wash solution, followed by an organic wash solution (e.g., methanol) to remove interfering substances.
 5. Elute the **2-Chloronorepinephrine** and internal standard from the SPE plate using a small volume of a methanolic solution containing a weak acid (e.g., formic acid).
 6. Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
- Chromatographic Conditions:
 - Column: A reversed-phase column with a pentafluorophenyl (PFP) stationary phase is recommended for good retention and selectivity of polar, aromatic compounds like catecholamines.^{[5][6]}
 - Mobile Phase: A gradient elution using a mixture of water and methanol containing a small amount of an ion-pairing agent or an acid (e.g., ammonium fluoride or formic acid) to ensure good peak shape.
 - Flow Rate: Typically 0.3-0.5 mL/min.
 - Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducibility.
 - Mass Spectrometric Detection:
 - Ionization Mode: Positive electrospray ionization (ESI+).
 - Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both **2-Chloronorepinephrine** and its internal standard, ensuring high specificity.

In Vitro Toxicity Assessment: A Tiered Approach to Hazard Identification

In vitro assays are fundamental to modern toxicology, providing a means to screen for potential liabilities early in development, thereby adhering to the principles of the 3Rs (Replacement,

Reduction, and Refinement of animal use).[7]

General Cytotoxicity Screening

The initial assessment involves evaluating the general cytotoxicity of **2-Chloronorepinephrine** across a range of cell lines representing potential target organs.

Table 1: Proposed Cell Lines for Initial Cytotoxicity Screening

Cell Line	Origin	Relevance
SH-SY5Y	Human Neuroblastoma	Central Nervous System (CNS) toxicity[8][9][10][11][12]
H9c2	Rat Cardiomyoblasts	Cardiac toxicity[13][14][15][16]
HepG2	Human Hepatocellular Carcinoma	Liver toxicity and metabolism

Experimental Protocol: MTT Assay for Cytotoxicity

- **Cell Seeding:** Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- **Dosing:** Treat the cells with a range of concentrations of **2-Chloronorepinephrine** (e.g., from 0.1 μ M to 1 mM) for a specified duration (e.g., 24, 48, and 72 hours).
- **MTT Addition:** After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value (the concentration that causes 50% inhibition of cell viability).

Mechanistic In Vitro Assays

Based on the structure of **2-Chloronorepinephrine** as a norepinephrine analog, a key focus of the in vitro assessment will be on its interaction with adrenergic receptors and the potential for on-target toxicity.

2.2.1 Adrenergic Receptor Binding and Functional Assays

- **Objective:** To determine the binding affinity and functional activity of **2-Chloronorepinephrine** at alpha- and beta-adrenergic receptor subtypes.
- **Methodology:** Commercially available receptor binding assays using cell membranes expressing recombinant human adrenergic receptors (α 1A, α 1B, α 1D, α 2A, α 2B, α 2C, β 1, β 2, β 3). Functional assays (e.g., cAMP measurement for β -receptors or calcium flux for α 1-receptors) should also be conducted to determine if the compound is an agonist or antagonist.

2.2.2 In Vitro Cardiotoxicity Assessment

Given the known effects of adrenergic agonists on the heart and the finding that **2-chloronorepinephrine** has a high affinity for β 1-receptors, a thorough in vitro cardiotoxicity assessment is warranted.

- **hERG Channel Assay:** To assess the potential for QT prolongation and proarrhythmic risk, an in vitro hERG channel assay (e.g., manual or automated patch-clamp) should be conducted.
- **iPSC-Derived Cardiomyocytes:** Utilize human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to assess effects on electrophysiology (using multi-electrode arrays) and contractility. iPSC-CMs are considered a more predictive in vitro model for human cardiotoxicity compared to cell lines like H9c2.^[17]

2.2.3 In Vitro Neurotoxicity Assessment

- **Neurite Outgrowth Assay:** In differentiated SH-SY5Y cells, assess the effect of **2-Chloronorepinephrine** on neurite length and branching as an indicator of potential developmental neurotoxicity or neuronal damage.
- **Mitochondrial Function and Oxidative Stress:** Evaluate the impact on mitochondrial membrane potential (e.g., using JC-1 or TMRM dyes) and the production of reactive oxygen species (ROS) (e.g., using DCFH-DA).

Preliminary In Vivo Toxicity and Safety Pharmacology

Following the in vitro characterization, preliminary in vivo studies are necessary to understand the compound's effects in a whole organism. These studies should be designed in compliance with Good Laboratory Practice (GLP) where required for regulatory submissions.[\[18\]](#)[\[19\]](#)

Acute Oral Toxicity Study

An acute oral toxicity study is performed to determine the short-term toxicity of a single dose of **2-Chloronorepinephrine** and to aid in dose selection for subsequent studies.

- **Guideline:** OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[\[20\]](#)[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#) These methods use a reduced number of animals compared to the classical LD50 test.
- **Species:** Rat (one sex, typically females, is often sufficient).
- **Procedure:** A stepwise procedure where animals are dosed one at a time. The outcome of the previously dosed animal determines the dose for the next animal.
- **Endpoints:** Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.

Core Battery Safety Pharmacology Studies

As per the ICH S7A guideline, a core battery of safety pharmacology studies should be conducted to investigate the effects of **2-Chloronorepinephrine** on vital organ systems.[\[25\]](#)

Table 2: Core Battery Safety Pharmacology Studies

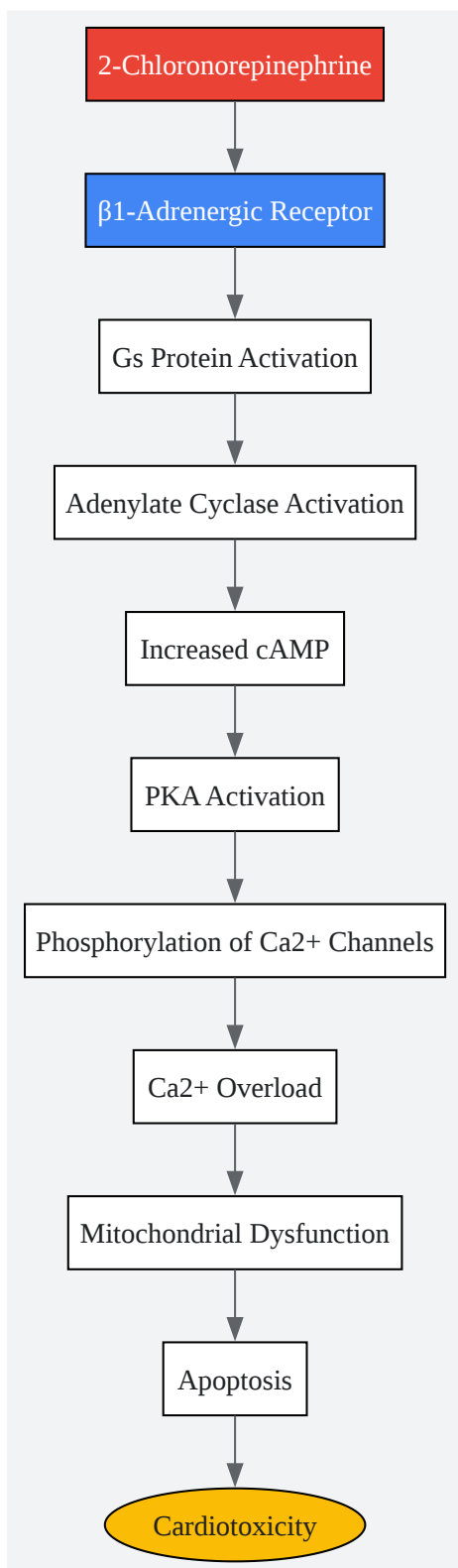
System	Study Design	Key Parameters to be Monitored
Cardiovascular	Conscious, telemetered animals (e.g., rats or dogs)	ECG (including QT interval), heart rate, blood pressure
Central Nervous System	Functional Observational Battery (FOB) or Irwin test in rats	Behavioral changes, effects on motor activity, coordination, and reflexes
Respiratory	Whole-body plethysmography in rats	Respiratory rate, tidal volume, minute volume

Postulated Mechanisms of Toxicity

Based on the pharmacology of norepinephrine and related compounds, we can postulate several potential mechanisms of toxicity for **2-Chloronorepinephrine** that should be investigated.

Adrenergic Receptor-Mediated Cardiotoxicity

Chronic or high-dose stimulation of β_1 -adrenergic receptors in the heart can be cardiotoxic. This is thought to be mediated by an increase in intracellular cAMP and protein kinase A (PKA) activity, leading to calcium overload, mitochondrial dysfunction, and ultimately apoptosis of cardiomyocytes.^{[26][27][28][29][30]} The higher affinity of **2-Chloronorepinephrine** for β_1 -receptors suggests this is a key pathway to investigate.

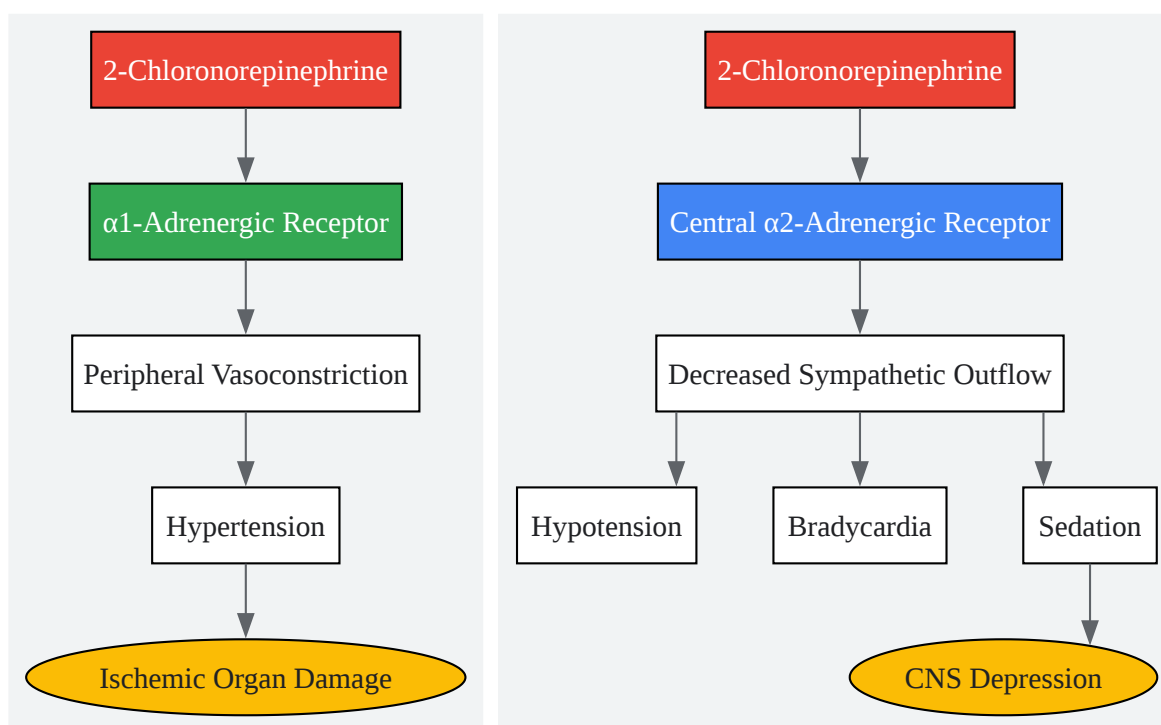


[Click to download full resolution via product page](#)

Caption: Proposed pathway for β_1 -receptor mediated cardiotoxicity.

Adrenergic Receptor-Mediated Neurotoxicity and Systemic Toxicity

Over-activation of adrenergic receptors in the CNS can lead to excitotoxicity and neuronal damage. Systemically, excessive α 1-adrenergic agonism can cause severe vasoconstriction, leading to hypertension and ischemic organ damage.[31][32][33][34] Conversely, central α 2-agonism can lead to sedation, hypotension, and bradycardia.[31][32][33][35]



[Click to download full resolution via product page](#)

Caption: Potential pathways for α -adrenergic receptor mediated toxicity.

Conclusion and Future Directions

This guide outlines a logical and comprehensive strategy for the initial toxicological evaluation of **2-Chloronorepinephrine**. The proposed studies, from analytical method development and

in vitro screening to preliminary in vivo assessments, will provide a critical foundation for understanding the safety profile of this novel compound. The results of these studies will identify potential target organs of toxicity, elucidate mechanisms of adverse effects, and guide the design of more extensive repeat-dose toxicology studies required for progression into clinical development. A thorough and scientifically-driven approach to preclinical safety assessment is paramount to ensuring the safety of future clinical trial participants and ultimately, patients.

References

- Differential cardioprotective/cardiotoxic effects mediated by β -adrenergic receptor subtypes. (2005). American Journal of Physiology-Heart and Circulatory Physiology. [\[Link\]](#)
- ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. (2000). European Medicines Agency. [\[Link\]](#)
- Richards, J., & Keim, S. (2023). Alpha Receptor Agonist Toxicity. In StatPearls. StatPearls Publishing. [\[Link\]](#)
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.). ResearchGate. [\[Link\]](#)
- Alpha Receptor Agonist Toxicity. (n.d.). MD Searchlight. [\[Link\]](#)
- OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. (2015). SlideShare. [\[Link\]](#)
- International Conference on Harmonisation; Guidance on S7A Safety Pharmacology Studies for Human Pharmaceuticals; Availability. (2001). Federal Register. [\[Link\]](#)
- Bernstein, D. (2009). THE ROLE OF β -ADRENERGIC RECEPTORS IN HEART FAILURE: DIFFERENTIAL REGULATION OF CARDIOTOXICITY AND CARDIOPROTECTION. Progress in pediatric cardiology, 27(1-2), 47–51. [\[Link\]](#)
- Shizukuda, Y., & Buttrick, P. M. (2002). Differential cardiotoxic/cardioprotective effects of β -adrenergic receptor subtypes in myocytes and fibroblasts in doxorubicin cardiomyopathy. American journal of physiology. Heart and circulatory physiology, 282(6), H2226–H2234. [\[Link\]](#)

- Richards, J. R., & Keim, S. M. (2023). Alpha Receptor Agonist Toxicity. PubMed. [[Link](#)]
- (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. (n.d.). Academia.edu. [[Link](#)]
- Rodrigues, E. T., Pardal, M. Â., Laizé, V., Cancela, M. L., Oliveira, P. J., & Serafim, T. L. (2015). Cardiomyocyte H9c2 cells present a valuable alternative to fish lethal testing for azoxystrobin. *Environmental pollution (Barking, Essex : 1987)*, 206, 554–561. [[Link](#)]
- Shizukuda, Y., & Buttrick, P. M. (2005). Differential cardioprotective/cardiotoxic effects mediated by beta-adrenergic receptor subtypes. *Journal of molecular and cellular cardiology*, 39(6), 849–853. [[Link](#)]
- Zhu, W. Z., Chakir, K., & Chen, C. (2012). Cardiotoxic and Cardioprotective Features of Chronic β -Adrenergic Signaling. *Circulation Research*, 111(9), 1134-1138. [[Link](#)]
- S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency (EMA). [[Link](#)]
- Guidance for industry : S7A safety pharmacology studies for human pharmaceuticals. (2001). National Library of Medicine Institution - NLM Locator Plus. [[Link](#)]
- Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (2022). OECD. [[Link](#)]
- safety pharmacology studies for human pharmaceuticals s7a. (2000). ICH. [[Link](#)]
- Wnuk, M., Rzemieniec, J., Lasoń, W., & Krzeptowski, W. (2018). The effect of a number of H9C2 rat cardiomyocytes passage on repeatability of cytotoxicity study results. *Folia biologica*, 66(4), 193–201. [[Link](#)]
- OECD Test Guideline 425. (n.d.). National Toxicology Program. [[Link](#)]
- Valentovic, M. A., & Ball, J. G. (2001). Alpha1-adrenergic Receptors and Their Significance to Chemical-Induced Nephrotoxicity--A Brief Review. *Journal of toxicology and environmental health. Part B, Critical reviews*, 4(3), 363–374. [[Link](#)]

- iPSC derived cardiomyocytes for cardiac toxicity assessment. (n.d.). Innovation Platform - NC3Rs. [[Link](#)]
- Jo, J., Lee, S., & Jeong, S. (2024). Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. *International journal of molecular sciences*, 25(17), 9345. [[Link](#)]
- Wu, S. N., Jan, C. R., & Li, H. F. (2012). Parthenolide-Induced Cytotoxicity in H9c2 Cardiomyoblasts Involves Oxidative Stress. *Journal of the Formosan Medical Association = Taiwan yi zhi*, 111(11), 619–627. [[Link](#)]
- Martineau, E., Defer, N., & Morel, J. (2020). New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro¹H-NMR Metabonomics. *Frontiers in pharmacology*, 11, 154. [[Link](#)]
- Tundis, R., Loizzo, M. R., & Bonesi, M. (2025). Comparative Evaluation of Cytotoxic and Apoptotic Effects of Natural Compounds in SH-SY5Y Neuroblastoma Cells in Relation to Their Physicochemical Properties. *Molecules (Basel, Switzerland)*, 30(8), 1735. [[Link](#)]
- Cytotoxicity Modulated by Cyanotoxins in Neuroblastoma SH-SY5Y Cells. (n.d.). Preprints.org. [[Link](#)]
- Ruiz, M. J., Juan-García, A., & Font, G. (2025). Citrinin-Induced Cellular Damage: Insights from SH-SY5Y Cell Line Studies. *Toxins*, 17(2), 52. [[Link](#)]
- A Review of Alpha-2 Adrenergic Agents Implicated in Opioid Use Disorder. (2026). *ACS Chemical Neuroscience*. [[Link](#)]
- Toxicology Study Design Considerations. (n.d.). Noble Life Sciences. [[Link](#)]
- Khan, M. I., & Waseem, M. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. *Molecules (Basel, Switzerland)*, 27(9), 2633. [[Link](#)]
- Boomsma, F., Alberts, G., van Eijk, L., Man in 't Veld, A. J., & Schalekamp, M. A. (1993). Optimal collection and storage conditions for catecholamine measurements in human plasma and urine. *Clinical chemistry*, 39(12), 2503–2508. [[Link](#)]

- Roberts, N. B., & Dutton, J. (2009). A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage. *Clinical chemistry and laboratory medicine*, 48(2), 237–242. [[Link](#)]
- Preclinical research strategies for drug development. (2025). AMSbiopharma. [[Link](#)]
- Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. (n.d.). Waters Corporation. [[Link](#)]
- Stability of catecholamines in whole blood, plasma, and platelets. (1982). *Life sciences*, 31(20), 2239–2245. [[Link](#)]
- Plasma Catecholamines by LC/MS/MS. (2016). Agilent. [[Link](#)]
- Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines and Metanephrines for Clinical Research. (n.d.). Waters Corporation. [[Link](#)]
- Preclinical GLP Toxicology Studies. (n.d.). Charles River Laboratories. [[Link](#)]
- Preclinical Development of Biologics. (2008). Toxicology.org. [[Link](#)]
- Binding pathway determines norepinephrine selectivity for the human β 1AR over β 2AR. (2020). *Communications Biology*. [[Link](#)]
- Preclinical Toxicology and Toxicity Studies. (n.d.). ResearchGate. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [2. A study on the stability of urinary free catecholamines and free methyl-derivatives at different pH, temperature and time of storage - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)

- [3. lcms.cz \[lcms.cz\]](#)
- [4. documents.thermofisher.com \[documents.thermofisher.com\]](#)
- [5. agilent.com \[agilent.com\]](#)
- [6. waters.com \[waters.com\]](#)
- [7. researchgate.net \[researchgate.net\]](#)
- [8. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [9. Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. mdpi.com \[mdpi.com\]](#)
- [11. scientificarchives.com \[scientificarchives.com\]](#)
- [12. mdpi.com \[mdpi.com\]](#)
- [13. Cardiomyocyte H9c2 cells present a valuable alternative to fish lethal testing for azoxystrobin - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [14. The effect of a number of H9C2 rat cardiomyocytes passage on repeatability of cytotoxicity study results - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [15. Parthenolide-Induced Cytotoxicity in H9c2 Cardiomyoblasts Involves Oxidative Stress - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [16. Frontiers | New Insights About Doxorubicin-Induced Toxicity to Cardiomyoblast-Derived H9C2 Cells and Dexrazoxane Cytoprotective Effect: Contribution of In Vitro¹H-NMR Metabonomics \[frontiersin.org\]](#)
- [17. iPSC derived cardiomyocytes for cardiac toxicity assessment | Innovation Platform \[nc3rs.org.uk\]](#)
- [18. noblelifesci.com \[noblelifesci.com\]](#)
- [19. criver.com \[criver.com\]](#)
- [20. researchgate.net \[researchgate.net\]](#)
- [21. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF \[slideshare.net\]](#)
- [22. \(PDF\) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method \[academia.edu\]](#)
- [23. oecd.org \[oecd.org\]](#)
- [24. ntp.niehs.nih.gov \[ntp.niehs.nih.gov\]](#)
- [25. database.ich.org \[database.ich.org\]](#)

- [26. journals.physiology.org \[journals.physiology.org\]](https://journals.physiology.org)
- [27. THE ROLE OF \$\beta\$ -ADRENERGIC RECEPTORS IN HEART FAILURE: DIFFERENTIAL REGULATION OF CARDIOTOXICITY AND CARDIOPROTECTION - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111111/)
- [28. Differential cardiotoxic/cardioprotective effects of \$\beta\$ -adrenergic receptor subtypes in myocytes and fibroblasts in doxorubicin cardiomyopathy - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111112/)
- [29. Differential cardioprotective/cardiotoxic effects mediated by beta-adrenergic receptor subtypes - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111113/)
- [30. ahajournals.org \[ahajournals.org\]](https://ahajournals.org)
- [31. Alpha Receptor Agonist Toxicity - StatPearls - NCBI Bookshelf \[ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111114/)
- [32. mdsearchlight.com \[mdsearchlight.com\]](https://mdsearchlight.com)
- [33. Alpha Receptor Agonist Toxicity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111115/)
- [34. Alpha1-adrenergic receptors and their significance to chemical-induced nephrotoxicity--a brief review - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/31111116/)
- [35. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- To cite this document: BenchChem. [A Technical Guide to the Preliminary Toxicological Assessment of 2-Chloronorepinephrine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011777/docs#a-technical-guide-to-the-preliminary-toxicological-assessment-of-2-chloronorepinephrine\]](https://www.benchchem.com/product/b011777/docs#a-technical-guide-to-the-preliminary-toxicological-assessment-of-2-chloronorepinephrine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)